molecular formula C20H22BrNO2 B4007740 4-bromo-2-[3-oxo-1-phenyl-3-(1-piperidinyl)propyl]phenol

4-bromo-2-[3-oxo-1-phenyl-3-(1-piperidinyl)propyl]phenol

Cat. No.: B4007740
M. Wt: 388.3 g/mol
InChI Key: UFDZACYACAMOFS-UHFFFAOYSA-N
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Description

4-bromo-2-[3-oxo-1-phenyl-3-(1-piperidinyl)propyl]phenol is a useful research compound. Its molecular formula is C20H22BrNO2 and its molecular weight is 388.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 387.08339 g/mol and the complexity rating of the compound is 404. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Copolymerization

A notable application of bromophenol derivatives involves their use in the synthesis and copolymerization processes. Specifically, halogen phenyl-substituted methyl 2-cyano-3-phenyl-2-propenoates were synthesized via piperidine catalyzed Knoevenagel condensation. This method facilitated the production of novel copolymers with styrene, showcasing the versatility of bromophenol derivatives in creating materials with high glass transition temperatures, which indicates a substantial decrease in chain mobility due to the high dipolar character of the trisubstituted ethylene monomer unit (Kim et al., 1998).

Anticancer Activities

Bromophenol derivatives exhibit significant biological activities, including potential anticancer properties. A study on a novel bromophenol derivative, BOS-102, demonstrated its efficacy against human lung cancer cells by inducing G0/G1 cell cycle arrest and apoptosis. This was achieved through the activation of caspase-3 and poly (ADP-ribose) polymerase (PARP), enhancing reactive oxygen species (ROS) generation, and deactivating the PI3K/Akt pathway (Guo et al., 2018).

Environmental Applications

In environmental science, bromophenol derivatives have been studied for their oxidation kinetics and potential for forming less toxic byproducts. One study demonstrated the oxidation of bromophenols by peroxydisulfate activated by carbon nanotube (CNT), suggesting a nonradical oxidation technology as an alternative for water treatment to selectively eliminate bromophenols while alleviating toxic byproducts (Guan et al., 2017).

Bioactivities and Enzyme Inhibition

The synthesis of phenolic bis Mannich bases revealed their cytotoxic and carbonic anhydrase enzyme inhibitory effects. These compounds, exhibiting varied inhibition potencies toward human carbonic anhydrase isoforms, suggest potential for development into anticancer drug candidates or enzyme inhibitors, underlining the diverse bioactivities of bromophenol derivatives (Yamali et al., 2016).

Properties

IUPAC Name

3-(5-bromo-2-hydroxyphenyl)-3-phenyl-1-piperidin-1-ylpropan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22BrNO2/c21-16-9-10-19(23)18(13-16)17(15-7-3-1-4-8-15)14-20(24)22-11-5-2-6-12-22/h1,3-4,7-10,13,17,23H,2,5-6,11-12,14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFDZACYACAMOFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CC(C2=CC=CC=C2)C3=C(C=CC(=C3)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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